Gram-Scale Biocatalytic Synthesis: Quantified Yield and Enantiopurity Benchmark for (R)-1,2-Diphenylethanol Procurement
A recently optimized biocatalytic process for the asymmetric reduction of 1,2-diphenylethanone using Lactobacillus paracasei BD87E6 demonstrates a highly efficient, gram-scale route to (R)-1,2-diphenylethanol. This study provides a benchmark for procurement specifications, showing that the (R)-enantiomer can be produced with >99% enantiomeric excess (ee) and 98% isolated yield [1]. This contrasts with many classical chemical reduction methods that yield racemic mixtures or require costly chiral resolution steps.
| Evidence Dimension | Synthesis Yield and Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 98% yield, >99% ee (R)-enantiomer |
| Comparator Or Baseline | Classical chemical reduction (baseline): Yields vary, product is racemic or requires resolution; No direct yield/ee data for a standard non-optimized process provided in the source, but the stated performance represents a high benchmark. |
| Quantified Difference | Provides a defined, high-purity benchmark (98% yield, >99% ee) for the (R)-enantiomer via a scalable biocatalytic route. |
| Conditions | Biocatalytic reduction of 1,2-diphenylethanone using Lactobacillus paracasei BD87E6 at pH 6, 31 °C, 48 h incubation, and 134 rpm agitation. Reaction performed on a 15.70 g scale. |
Why This Matters
This data defines a quantifiable, high-performance synthesis benchmark for the (R)-enantiomer, enabling quality control and process validation when sourcing or producing this compound for pharmaceutical applications.
- [1] Çakmak, F.; et al. Effective biocatalytic synthesis of enantiopure (R)-1,2-diphenylethanol as a pharmaceutical precursor using whole-cell biocatalyst. Molecular Catalysis 2024, 563, 114257. View Source
